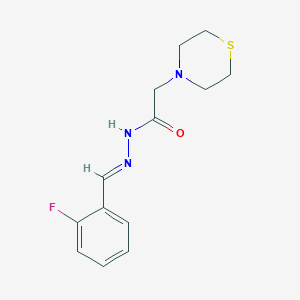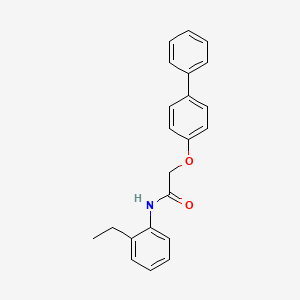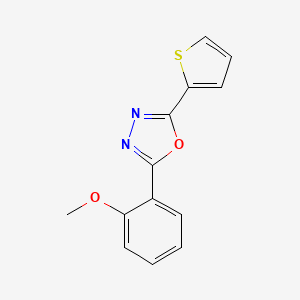![molecular formula C18H19N5O2S2 B5517477 2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5517477.png)
2-{[4-allyl-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical compounds incorporating 1,2,4-triazole and thiazole moieties often exhibit a broad spectrum of biological activities, which makes them subjects of intense research in medicinal chemistry. The compound , due to its complex structure incorporating both triazole and thiazole rings, could be expected to have interesting chemical and physical properties, potentially useful in various applications, excluding drug use and dosage considerations as per the request.
Synthesis Analysis
Synthesis of similar compounds typically involves multi-step organic reactions, starting with the construction of the triazole and thiazole cores followed by their functionalization and coupling. One common approach for synthesizing triazole derivatives involves the [3+2] cycloaddition of azides and alkynes, a reaction known as the Click reaction, which could potentially be adapted for the first part of the compound's synthesis. The thiazole part might be synthesized through condensation reactions involving cysteamine or thioamide precursors. However, specific synthesis routes for the compound would require detailed experimental planning based on its unique structure (Raj & Narayana, 2006).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography or NMR spectroscopy, is crucial for confirming the compound's structure. Similar analyses have elucidated the crystal structures and conformational details of related compounds, revealing how molecular geometry affects their properties and interactions (Kumara et al., 2017).
Scientific Research Applications
Antioxidant and Anticancer Activity
Compounds similar to the specified chemical, particularly those bearing methoxyphenyl and triazolethione moieties, have demonstrated notable antioxidant and anticancer activities. For instance, N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and similar compounds have shown significant antioxidant activity, surpassing even well-known antioxidants like ascorbic acid. Their anticancer potential was also evidenced through cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines (Tumosienė et al., 2020).
Eugenol Derivatives in Cancer Treatment
Eugenol derivatives, structurally related to the compound , particularly those with a 1,2,3-triazole ring, have been synthesized and tested against breast cancer cells. These compounds have shown promising cytotoxicity, comparable to standard drugs like Doxorubicin, and have been effective in arresting the cell cycle in cancer cells (Alam, 2022).
Central Nervous System Applications
Compounds like 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, which are structurally related, have been explored for their central nervous system applications, particularly as serotonin-3 receptor antagonists. Their effectiveness in penetrating the blood-brain barrier suggests potential applications in neurological studies and treatments (Rosen et al., 1990).
Antibacterial and Antifungal Potential
Novel derivatives like 2-(6-methoxy-2-naphthyl)propionamide, which share core structural elements with the specified compound, have been synthesized and shown significant antibacterial and antifungal activities, comparable to standard agents like Ampicilline and Flucanazole (Helal et al., 2013).
properties
IUPAC Name |
2-[[5-(3-methoxyphenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S2/c1-4-9-23-15(13-6-5-7-14(11-13)25-3)21-22-18(23)27-12(2)16(24)20-17-19-8-10-26-17/h4-8,10-12H,1,9H2,2-3H3,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNACQVOLOCPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC=CS1)SC2=NN=C(N2CC=C)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-oxo-2-phenylethoxy)-6H-benzo[c]chromen-6-one](/img/structure/B5517397.png)
![N-(3-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5517416.png)
![[(3aS*,6aS*)-2-{[3-(4-fluorophenyl)-1H-pyrazol-5-yl]carbonyl}hexahydrocyclopenta[c]pyrrol-3a(1H)-yl]methanol](/img/structure/B5517417.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-ethylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5517425.png)

![3-[2-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5517433.png)
![methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5517441.png)


![1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5517458.png)
![N-(3-chlorophenyl)-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5517461.png)
![5-chloro-2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}pyridine](/img/structure/B5517488.png)

![2,3,3-trichloro-2-propen-1-yl 4-[(3-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B5517495.png)